molecular formula C23H25N5 B2422268 N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900897-67-8

N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2422268
CAS RN: 900897-67-8
M. Wt: 371.488
InChI Key: SHQXSYPJZLOJEH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as DMAPP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DMAPP belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been found to possess a range of biological activities.

Scientific Research Applications

PET Ligand Development

A pivotal application of derivatives closely related to N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in scientific research is in the development of PET (Positron Emission Tomography) ligands. Kumar et al. (2003) synthesized a highly selective CRF1 antagonist as a potential PET ligand through a novel palladium-catalyzed Suzuki coupling, demonstrating the compound's potential for in vivo imaging applications. The synthesis process highlights the compound's utility in creating radiotracers for neurological and oncological studies, leveraging its ability to cross the blood-brain barrier and target specific receptors (Kumar et al., 2003).

Heterocyclic Chemistry Innovation

In the realm of heterocyclic chemistry, derivatives of N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine serve as key intermediates for synthesizing novel compounds with potential therapeutic applications. For instance, Khashi et al. (2015) describe the DMAP-catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, starting from a related precursor. This research underscores the compound's versatility in generating new molecules with a variety of biological activities, including antimicrobial and antitumor properties (Khashi et al., 2015).

Synthesis of Complex Molecules

The synthesis of complex molecules from precursors similar to N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a significant area of research, with applications in drug discovery and development. Hassneen and Abdallah (2003) demonstrated the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the compound's role in creating molecules with potential for therapeutic use (Hassneen & Abdallah, 2003).

properties

IUPAC Name

N',N'-dimethyl-N-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-17-22(19-12-8-5-9-13-19)23-25-20(18-10-6-4-7-11-18)16-21(28(23)26-17)24-14-15-27(2)3/h4-13,16,24H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXSYPJZLOJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

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